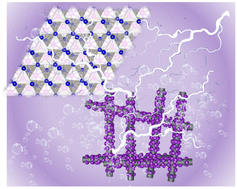Nitrogen-doped Fe7S8 as highly efficient electrocatalysts for the hydrogen evolution reaction†
Chemical Communications Pub Date: 2023-10-10 DOI: 10.1039/D3CC03376G
Abstract
The high unoccupied d band energy of FeS2 basically results in weak orbital coupling with water molecules, consequently leading to sluggish water dissociation kinetics. Herein, we demonstrate that the N-induced doping effect and phase transition engineering (FeS2 to N-Fe7S8) can downshift the unoccupied d orbitals and strengthen the interfacial orbital coupling to boost the water dissociation kinetics. The fabricated N-Fe7S8/carbon cloth (CC) displays superb hydrogen evolution reaction performance with a low overpotential (89 mV at 10 mA cm−2) and small Tafel slope (105 mV dec−1) under alkaline conditions. It is revealed that the electronic structure of Fe is modulated by N doping and phase transition. The downshifted d band energy can strengthen water adsorption and reduce the energy barrier of water dissociation. Our work provides a new strategy to modify metal sulfide electrocatalysts for electrochemical energy conversion.


Recommended Literature
- [1] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†
- [2] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [3] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [4] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [5] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [6] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [7] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [8] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [9] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [10] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry

Journal Name:Chemical Communications
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 178064-02-3
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 147253-67-6









